[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS: 1353962-27-2) is a synthetic organic compound featuring a piperidine core substituted with a 2-chloroacetyl group at the 1-position and a methyl-carbamic acid benzyl ester moiety at the 4-position. Its molecular formula is C₁₅H₁₉ClN₂O₃, with a molecular weight of 310.78 g/mol . Its benzyl ester group enhances lipophilicity, which may influence pharmacokinetic properties in drug design contexts.
Properties
IUPAC Name |
benzyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-18(14-7-9-19(10-8-14)15(20)11-17)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOWFVXVMDUOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where a suitable chloroacetylating agent reacts with the piperidine ring.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the intermediate compound with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing piperidine moieties have shown promise in anticancer activity. The presence of the chloroacetyl group may enhance the reactivity of the compound, potentially leading to cytotoxic effects against cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine with chloroacetyl substitutions exhibited significant inhibition of tumor growth in xenograft models, suggesting a pathway for developing new anticancer agents .
Neurological Research
Piperidine derivatives are often explored for their neuroprotective properties. The compound may interact with neurotransmitter systems, possibly offering therapeutic benefits in neurodegenerative diseases.
Case Study : In a study focused on neuroprotection, compounds similar to [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester were shown to reduce neuronal apoptosis in models of Alzheimer’s disease . This suggests potential applications in treating cognitive disorders.
Antimicrobial Activity
The compound's structure suggests it may possess antimicrobial properties. The carbamate functional group is known for its ability to interact with bacterial enzymes.
Case Study : An investigation into various carbamate derivatives revealed that certain piperidine-based compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential application as an antimicrobial agent .
Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Piperidine derivatives with chloroacetyl groups | Neuroprotective | |
| Carbamate analogs | Antimicrobial |
Safety and Handling Information
| Hazard Class | Description |
|---|---|
| Toxicity | Moderate toxicity; handle with care |
| Storage Conditions | Store in a cool, dry place away from light |
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Analogues
The compound belongs to a broader class of piperidine-based carbamate derivatives. Structural analogues differ in:
- Piperidine substitution position (e.g., 3-yl, 4-yl, 2-ylmethyl).
- Carbamic acid substituents (e.g., methyl, ethyl, cyclopropyl).
- Functional group modifications (e.g., chloro-acetyl vs. amino-acetyl, benzyl ester vs. tert-butyl ester).
Table 1: Structural and Functional Comparison of Analogues
Impact of Structural Modifications on Properties
Electrophilic Reactivity: The chloro-acetyl group in the target compound and analogues (e.g., ) enables nucleophilic substitution reactions, making these compounds useful as alkylating agents or intermediates in drug synthesis.
Steric and Lipophilic Effects :
- Cyclopropyl substituents (e.g., ) introduce steric hindrance, which may reduce enzymatic degradation or improve target selectivity in bioactive molecules.
- Benzyl vs. tert-butyl esters : Benzyl esters (target compound, ) are more lipophilic, favoring membrane permeability, while tert-butyl esters () offer enhanced hydrolytic stability but lower solubility in aqueous systems.
Biological Activity
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₂O₃ |
| Molecular Weight | 310.77 g/mol |
| CAS Number | 1353957-46-6 |
Anticancer Properties
Recent studies indicate that derivatives of piperidine, including this compound, exhibit promising anticancer activity. Research has shown that piperidine derivatives can induce apoptosis in various cancer cell lines. For example, a study highlighted that certain piperidine compounds demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Mechanism of Action:
The mechanism involves the inhibition of key pathways associated with cancer cell survival and proliferation, including the NF-κB signaling pathway. Compounds with a piperidine moiety have been shown to interact favorably with IKKβ, an essential component in this pathway, suggesting that modifications to the piperidine structure can enhance biological efficacy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Piperidine derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. A study demonstrated that specific piperidine analogs could improve cognitive function by enhancing cholinergic transmission through selective inhibition of these enzymes .
Case Study:
In a comparative study, a novel piperidine derivative showed superior efficacy in inhibiting AChE compared to traditional inhibitors. This suggests potential for developing new treatments for Alzheimer's disease with fewer side effects associated with existing therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring and the carbamate moiety can significantly influence potency and selectivity.
Key Findings:
- Substituent Effects: The presence of electron-withdrawing groups on the aromatic ring enhances binding affinity to target receptors.
- Chain Length: Variations in the length of alkyl chains attached to the nitrogen atom can alter pharmacokinetic properties, impacting bioavailability and metabolic stability.
- Hydrophobic Interactions: Increased hydrophobicity often correlates with improved receptor binding and biological activity .
Summary of Research Findings
A summary table below highlights key research findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
